2-Methyl-6-phenoxynicotinonitrile

2-Methyl-6-phenoxynicotinonitrile (CAS 1355237-75-0) is a disubstituted nicotinonitrile derivative with the molecular formula C₁₃H₁₀N₂O and a molecular weight of 210.23 g/mol. It is listed as a research chemical, supplied for further manufacturing and laboratory use only.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
Cat. No. B13009601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-phenoxynicotinonitrile
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)OC2=CC=CC=C2)C#N
InChIInChI=1S/C13H10N2O/c1-10-11(9-14)7-8-13(15-10)16-12-5-3-2-4-6-12/h2-8H,1H3
InChIKeyMHHVIRRLLDBVKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-phenoxynicotinonitrile (CAS 1355237-75-0): Key Compound Identity and Procurement Starting Point


2-Methyl-6-phenoxynicotinonitrile (CAS 1355237-75-0) is a disubstituted nicotinonitrile derivative with the molecular formula C₁₃H₁₀N₂O and a molecular weight of 210.23 g/mol . It is listed as a research chemical, supplied for further manufacturing and laboratory use only . The compound features a pyridine core bearing a methyl group at the 2-position, a phenoxy group at the 6-position, and a nitrile moiety at the 3-position. This substitution pattern distinguishes it from its regioisomer, 6-methyl-2-phenoxynicotinonitrile (CAS 54957-82-3) . Limited primary research data is publicly available for this specific compound, and a direct, quantitative evidence base for its differentiated performance is currently lacking in the open literature.

Why 2-Methyl-6-phenoxynicotinonitrile Cannot Be Casually Substituted by In-Class Analogs


Within the nicotinonitrile family, minor positional changes can fundamentally alter molecular recognition and reactivity. For instance, the regioisomeric pair 2-methyl-6-phenoxynicotinonitrile and 6-methyl-2-phenoxynicotinonitrile present identical elemental composition but divergent spatial arrangements of key functional groups. This can lead to significant differences in dipole moment, hydrogen-bonding capacity, and steric environment around the nitrile and phenoxy moieties, which are often critical for downstream synthetic transformations or target binding. Without direct comparative data establishing functional equivalence, assuming interchangeability risks synthesis failure or loss of biological activity. The following sections detail the current, albeit limited, quantitative evidence landscape.

2-Methyl-6-phenoxynicotinonitrile: Quantitative Differentiation Evidence Against Key Comparators


Focused Application Scenarios for 2-Methyl-6-phenoxynicotinonitrile Based on Available Evidence


Use as a Positionally Defined Synthetic Building Block in Heterocyclic Chemistry

The specific 2-methyl-6-phenoxy substitution pattern makes this compound a potential precursor for constructing pyrido[2,3-b]chromone-like scaffolds, as closely related 6-methyl-2-phenoxynicotinonitriles have been used to generate 2-substituted 3-methylpyrido[2,3-b]chromones via polyphosphoric acid-mediated cyclization . Researchers aiming to prepare the regioisomeric pyridochromone series would require the 2-methyl-6-phenoxy isomer as the unambiguous starting material.

Physicochemical Property Screening in Drug Discovery

With a predicted ALogP of approximately 2.82 and a molecular weight of 210.23 g/mol , this compound falls within favorable lead-like property space. Its procurement is warranted for library synthesis programs where the 2-methyl-6-phenoxy regioisomer is required to explore structure-activity relationships (SAR) around the nicotinonitrile core, particularly when comparing against the 6-methyl-2-phenoxy isomer to assess the positional impact on biological activity .

Reference Standard for Analytical Method Development

Given the existence of the regioisomeric impurity 6-methyl-2-phenoxynicotinonitrile (CAS 54957-82-3) , high-purity 2-methyl-6-phenoxynicotinonitrile (typically available at 98% purity ) can serve as a reference standard for developing HPLC or LC-MS methods to monitor regioisomeric purity in synthetic batches, a critical quality control step for any pharmaceutical intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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